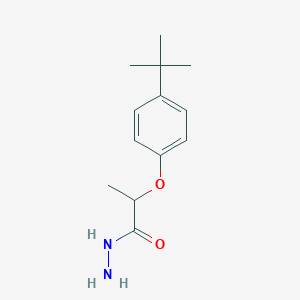

2-(4-Tert-butylphenoxy)propanohydrazide

Description

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(12(16)15-14)17-11-7-5-10(6-8-11)13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNCKHGNOQBBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407279 | |

| Record name | 2-(4-tert-butylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125096-56-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125096-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-butylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Tert-butylphenoxy)propanohydrazide CAS 125096-56-2 properties

Technical Whitepaper: 2-(4-Tert-butylphenoxy)propanohydrazide

Part 1: Executive Summary

This compound (CAS 125096-56-2) is a specialized organic intermediate belonging to the class of phenoxyalkyl hydrazides. Characterized by a lipophilic tert-butyl group and a reactive hydrazide motif, it serves as a critical "privileged scaffold" in medicinal chemistry and agrochemical development.

Its primary utility lies in its dual functionality: the tert-butyl moiety provides necessary lipophilicity for membrane permeability, while the hydrazide group acts as a versatile nucleophile for constructing bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles. This whitepaper outlines the physicochemical properties, validated synthesis protocols, and structural characterization necessary for its application in drug discovery pipelines targeting antimicrobial and anti-inflammatory pathways.

Part 2: Chemical Identity & Physicochemical Properties

The following data aggregates experimental and predicted values standard for this compound class.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 125096-56-2 |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| SMILES | CC(C)(C)c1ccc(Oc2ccccc2)cc1OCC(=O)NN |

| Physical State | Solid (Crystalline powder) |

| Predicted Boiling Point | ~415.4°C at 760 mmHg |

| Predicted Density | ~1.059 g/cm³ |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1][2][3] |

| pKa (Hydrazide) | ~3.0 (Conjugate acid), ~13.0 (Amide proton) |

Part 3: Synthetic Methodology

The synthesis of this compound follows a robust two-step protocol involving nucleophilic substitution followed by hydrazinolysis. This pathway minimizes side reactions and maximizes yield.

Step 1: Etherification (Williamson Ether Synthesis)

Objective: Formation of Ethyl 2-(4-tert-butylphenoxy)propionate.

-

Reagents: 4-Tert-butylphenol (1.0 eq), Ethyl 2-bromopropionate (1.1 eq), Anhydrous Potassium Carbonate (

, 2.0 eq). -

Solvent: Dry Acetone or Acetonitrile.

-

Protocol:

-

Dissolve 4-tert-butylphenol in dry acetone in a round-bottom flask.

-

Add anhydrous

and stir at room temperature for 30 minutes to facilitate phenoxide formation. -

Add Ethyl 2-bromopropionate dropwise to the suspension.

-

Reflux the mixture for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Filter the inorganic salts while hot.

-

Evaporate the solvent under reduced pressure to yield the intermediate ester as a viscous oil.

-

Step 2: Hydrazinolysis

Objective: Conversion of the ester to the target hydrazide.[4]

-

Reagents: Ethyl 2-(4-tert-butylphenoxy)propionate (Intermediate), Hydrazine Hydrate (99%, 5.0 eq).

-

Solvent: Absolute Ethanol.

-

Protocol:

-

Dissolve the crude ester in absolute ethanol.

-

Add hydrazine hydrate dropwise with stirring. Caution: Hydrazine is toxic and a potential carcinogen; use a fume hood.

-

Reflux the reaction mixture for 4–6 hours.

-

Cool the solution to room temperature, then chill in an ice bath. The product typically precipitates as a white solid.

-

Filter the solid and wash with cold ethanol/water (1:1).

-

Recrystallization: Purify using Ethanol to obtain analytical grade crystals.

-

Visual Synthesis Workflow

Figure 1: Validated synthetic route for CAS 125096-56-2 via Williamson ether synthesis and subsequent hydrazinolysis.

Part 4: Structural Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.

1. Infrared Spectroscopy (FT-IR):

-

3300–3200 cm⁻¹: N-H stretching (doublet for primary amine

, singlet for secondary amide -

1680–1650 cm⁻¹: C=O stretching (Amide I band, characteristic of hydrazides).

-

1240 cm⁻¹: C-O-C asymmetric stretching (Ar-O-Alkyl ether linkage).

-

2960 cm⁻¹: C-H stretching (Aliphatic, strong signal from tert-butyl group).

2. ¹H NMR (DMSO-d₆, 400 MHz) - Predicted:

-

δ 1.25 (s, 9H): Tert-butyl group protons.

-

δ 1.45 (d, 3H): Methyl group of the propyl chain (

-CH). -

δ 4.60 (q, 1H): Methine proton adjacent to oxygen (

). -

δ 4.30 (br s, 2H): Hydrazide

protons (exchangeable with -

δ 6.80–7.30 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).

-

δ 9.20 (br s, 1H): Amide

proton.

Part 5: Biological Potential & Applications[2][5]

The this compound structure is a "privileged scaffold." Its value extends beyond the molecule itself, serving as a precursor to diverse heterocyclic systems.[5]

Antimicrobial & Antifungal Activity

Hydrazide-hydrazones derived from this compound have demonstrated efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans). The lipophilic tert-butyl tail enhances cell wall penetration, while the hydrazide moiety chelates metal ions essential for microbial enzyme function.

Precursor for Heterocycles

This compound is the specific starting material for:

-

1,3,4-Oxadiazoles: Via cyclization with carboxylic acids/POCl₃ (Anticancer potential).

-

1,2,4-Triazoles: Via reaction with carbon disulfide/hydrazine (Anti-inflammatory potential).

-

Thiadiazoles: Via reaction with Lawesson’s reagent.

Pharmacophore Mapping

Figure 2: Divergent synthesis pathways transforming the core hydrazide into bioactive heterocyclic libraries.

Part 6: Safety & Handling (SDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for hydrazides and phenols .

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Avoid contact with skin and eyes. Do not inhale dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hydrazides can oxidize slowly upon exposure to air.

-

Incompatibility: Strong oxidizing agents, strong acids, and acid chlorides.

References

-

BOC Sciences. (n.d.). This compound Properties and Specifications. Retrieved from

-

Akhtar, T., et al. (2009).[5] 2-(4-Bromo-phenoxy)propanohydrazide: Crystal structure and synthesis. Acta Crystallographica Section E. Retrieved from [5]

-

Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Retrieved from

-

Organic Syntheses. (1928). Ethyl beta-bromopropionate Synthesis Protocol. Organic Syntheses, Coll. Vol. 1, p.246. Retrieved from

Sources

Lipophilic Hydrazide Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

Lipophilic hydrazides (

This guide provides a technical blueprint for synthesizing, characterizing, and deploying lipophilic hydrazides. It moves beyond standard textbook definitions to address the practical challenges of handling amphiphilic intermediates and leveraging them for heterocycle formation (1,3,4-oxadiazoles) and dynamic combinatorial chemistry (DCC).

Part 1: Structural Significance & ADME Profiling

The Lipophilic Advantage

In medicinal chemistry, the hydrazide motif serves two distinct roles: as a pharmacophore (e.g., zinc-binding groups in HDAC inhibitors) and as a reactive intermediate . When derivatized with lipophilic tails, these building blocks allow for the precise tuning of physicochemical properties.

Key Applications:

-

Membrane Anchoring: Long-chain hydrazides (C12–C18) facilitate the insertion of small molecules into lipid bilayers, useful for targeting membrane-bound proteins.

-

LogP Modulation: Introduction of lipophilic hydrazides can shift a hydrophilic lead compound into the optimal lipophilic space (

2–4) for oral bioavailability. -

Scaffold Hopping: They serve as precursors to 1,3,4-oxadiazoles and 1,2,4-triazoles, which are stable bioisosteres of esters and amides.

Physicochemical Comparison

The transformation of a lipophilic hydrazide into its heterocycle counterparts significantly alters the hydrogen bond donor/acceptor (HBD/HBA) profile and polar surface area (PSA).

| Building Block / Scaffold | LogP Trend | HBD | HBA | PSA ( | Metabolic Stability |

| Lipophilic Hydrazide ( | Moderate | 3 | 2 | ~55 | Low (Acylation/Oxidation) |

| 1,3,4-Oxadiazole | High (+0.5 to 1.0 vs Hydrazide) | 0 | 3 | ~39 | High |

| 1,2,4-Triazole | Moderate | 1 | 2 | ~40 | Moderate |

| N-Acyl Hydrazone | Variable | 1 | 2 | ~45 | Low (Hydrolysis pH < 4) |

Part 2: Synthetic Methodologies

Synthesis of lipophilic hydrazides requires specific attention to solubility. Standard aqueous hydrazine protocols often fail with fatty acids or bulky aromatics due to phase separation.

Protocol A: Solvothermal Hydrazinolysis of Lipophilic Esters

Best for: Fatty acid ethyl esters, steroid esters, and stable aromatic esters.

Reagents:

-

Lipophilic Ester substrate (

equiv) -

Hydrazine Monohydrate (

equiv) – Excess is critical to prevent dimer formation. -

Solvent: Absolute Ethanol or

-Butanol (for very lipophilic substrates).

Step-by-Step Workflow:

-

Dissolution: Dissolve the lipophilic ester in the minimum volume of hot absolute ethanol (

). If the substrate precipitates, add -

Addition: Add hydrazine monohydrate dropwise to the stirring solution.

-

Reflux: Heat to reflux (

) for 4–12 hours. Monitor by TLC (stain with phosphomolybdic acid for alkyl chains). -

Isolation:

-

Method A (Precipitation): Cool to

. The hydrazide often crystallizes out.[1] Filter and wash with cold hexanes. -

Method B (Extraction): If no precipitate, concentrate in vacuo. Dissolve residue in EtOAc, wash with water (

) to remove excess hydrazine. Dry over

-

Protocol B: Coupling of Lipophilic Acids (EDC/HOBt)

Best for: Complex substrates sensitive to nucleophilic attack or those lacking ester precursors.

Reagents:

-

Lipophilic Carboxylic Acid (

equiv) -

EDC

HCl ( -

Boc-Hydrazine (

equiv) – Protected hydrazine is required. -

TFA/DCM (1:1) for deprotection.

Step-by-Step Workflow:

-

Activation: Dissolve acid in anhydrous DCM/DMF (9:1). Add EDC and HOBt at

. Stir for 30 min. -

Coupling: Add Boc-hydrazine. Warm to RT and stir overnight.

-

Workup: Dilute with EtOAc, wash with 1M HCl, sat.

, and brine. -

Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour. Evaporate volatiles. Neutralize with mild base resin (e.g., Amberlyst A21) to obtain the free base hydrazide.

Visualization: Synthetic Pathways

Figure 1: Synthetic pathways for accessing lipophilic hydrazides and their conversion to oxadiazoles.

Part 3: Reactivity & Heterocycle Formation

The primary utility of lipophilic hydrazides in building block chemistry is their conversion into 1,3,4-oxadiazoles . This transformation locks the conformation and removes the H-bond donor capability, often improving metabolic stability.

The Burgess Reagent Protocol (Mild Cyclization)

Traditional methods use harsh dehydrating agents like

Mechanism: The hydrazide is first acylated to form a diacylhydrazine. The Burgess reagent then facilitates an intramolecular dehydrative cyclization under neutral conditions.

Protocol:

-

Acylation: React Lipophilic Hydrazide (

equiv) with an Acyl Chloride ( -

Cyclization: Dissolve the intermediate in anhydrous THF or DCM.

-

Reagent Addition: Add Burgess Reagent (

equiv). -

Heating: Heat to

(or microwave irradiation) for 2–4 hours. -

Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Cyclization Mechanism

Figure 2: Mechanism of Burgess reagent-mediated cyclization of diacylhydrazines.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Dynamic Combinatorial Chemistry (DCC)

Lipophilic hydrazides are premier reagents for DCC. Because the hydrazone bond (

-

Workflow: A library of lipophilic hydrazides is mixed with various aldehydes.

-

Selection: The protein target "selects" the best binder, shifting the equilibrium toward the thermodynamically most stable hydrazone complex.

-

Analysis: The mixture is "frozen" by raising the pH or reducing the hydrazone to a hydrazine, then analyzed by LC-MS.

Bioisosteres and Toxicity

While hydrazides are versatile, they carry structural alerts.

-

Toxicity: Free hydrazine (

) release is a major toxicological concern (hepatotoxicity). Lipophilic tails generally reduce this risk by lowering the rate of hydrolysis compared to small, hydrophilic hydrazides. -

Metabolism: The primary metabolic route is N-acetylation (via N-acetyltransferase, NAT). This can be blocked by substituting the terminal nitrogen or cyclizing to the oxadiazole.

Part 5: References

-

Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

-

Li, C., & Dickson, H. D. (2009).[2] "A mild, one-pot preparation of 1,3,4-oxadiazoles."[2][3][4] Tetrahedron Letters, 50(47), 6435–6439.[2] Link

-

Corbett, P. T., et al. (2006). "Dynamic Combinatorial Chemistry." Chemical Reviews, 106(9), 3652–3711. Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Kudelko, A., & Zieliński, K. (2016).[2] "Efficient synthesis of 1,3,4-oxadiazole derivatives via cyclization of hydrazides with triethyl orthoesters." Journal of Heterocyclic Chemistry, 53(8), 2512–2518.[2] Link

Sources

Suppliers and price of 2-(4-tert-butylphenoxy)propanohydrazide

Technical Monograph: 2-(4-tert-butylphenoxy)propanohydrazide A Strategic Guide for Chemical Sourcing, Synthesis, and Application in Drug Discovery

Executive Summary: The "Hidden" Scaffold

In the landscape of medicinal chemistry, This compound (CAS 125096-56-2) serves as a critical, albeit niche, building block. It is not a final drug but a "privileged structure" precursor. Its value lies in the tert-butylphenoxy moiety—a lipophilic anchor used to improve membrane permeability—coupled with a hydrazide tail, which is the gateway to forming 1,3,4-oxadiazole and 1,2,4-triazole pharmacophores.

This guide moves beyond basic catalog listings to provide a self-validating technical roadmap for researchers who need to source, synthesize, or utilize this compound in high-fidelity hit-to-lead campaigns.

Chemical Profile & Identity

Before procurement or synthesis, verification of the chemical identity is paramount to avoid regioisomeric confusion (e.g., distinguishing from the acetohydrazide analog).

| Property | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 125096-56-2 |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| MDL Number | MFCD02269953 |

| Key Structural Feature | para-substituted phenoxy ether with a chiral center at the propanoic acid alpha-carbon (usually supplied as racemate). |

| Solubility | Soluble in DMSO, Methanol, Ethanol; limited solubility in water.[1] |

Sourcing Landscape & Market Economics

Unlike commodity chemicals (e.g., Acetone), this compound is a Fine Chemical Intermediate . It is rarely held in bulk stock by generalist vendors and is typically "Make-to-Order" or held in milligram quantities by library providers.

Supplier Tiering

-

Tier 1 (Catalog Stock): Fluorochem and specialized building block vendors often list this item. They are the most reliable for <5g quantities.

-

Tier 2 (Aggregators): Platforms like MolPort , eMolecules , and PubChem vendors act as intermediaries. Warning: Lead times here can exceed 4-6 weeks as they source from Tier 3.

-

Tier 3 (Custom Synthesis): For >100g requirements, contract research organizations (CROs) in China or India are the primary source.

Price Analysis (2025/2026 Estimates)

Pricing is non-linear and highly volume-dependent.

| Scale | Estimated Price Range (USD) | Procurement Strategy |

| Research (100 mg - 1 g) | $50 - $150 | Direct catalog purchase (Fluorochem, etc.). High premium for "off-the-shelf" convenience. |

| Pilot (5 g - 25 g) | $300 - $600 | Request for Quote (RFQ). Prices fluctuate based on batch availability. |

| Bulk (>100 g) | Custom Quote | Do not buy catalog. Contract a CRO to synthesize using the protocol below. Cost drops to ~$1-2/gram. |

Technical Synthesis: The "Self-Validating" Protocol

Step 1: Etherification (The Critical Control Point)

-

Reactants: 4-tert-butylphenol + Ethyl 2-chloropropionate.

-

Catalyst/Base: Potassium Carbonate (

) in Acetone or DMF. -

Mechanism:

displacement. -

Expert Insight: Use Cesium Carbonate if the reaction is sluggish, but

is usually sufficient. Ensure anhydrous conditions to prevent hydrolysis of the ester starting material.

Step 2: Hydrazinolysis

-

Reactants: Ethyl 2-(4-tert-butylphenoxy)propionate + Hydrazine Hydrate (

). -

Solvent: Ethanol (Reflux).

-

Observation: The product often precipitates upon cooling, acting as a self-purification step.

Visualizing the Synthesis Workflow

Figure 1: The stepwise chemical synthesis pathway. Note that the ester intermediate is the stable holding point; the hydrazide should be made fresh if possible to avoid oxidation.

Applications in Drug Discovery

Why do researchers buy this? It is almost exclusively used as a scaffold precursor for heterocyclic libraries.

The Oxadiazole/Triazole Gateway

The hydrazide group is chemically "spring-loaded" to form 5-membered rings.

-

1,3,4-Oxadiazoles: Reacting this hydrazide with carboxylic acids (

conditions) or carbon disulfide ( -

Schiff Bases: Condensation with aldehydes creates acylhydrazones, often screened for antimicrobial activity.

Biological Relevance

The 4-tert-butylphenoxy group is a known "privileged substructure" found in:

-

Fibrates: Lipid-lowering agents.

-

Acaricides: (e.g., Pyridaben analogs).

-

Antimicrobial Agents: The lipophilicity of the tert-butyl group aids in penetrating bacterial cell walls.

Figure 2: Divergent synthesis utility. The hydrazide serves as the branch point for creating diverse bioactive libraries.

Quality Control & Handling

Trustworthiness Protocol: When you receive this chemical (or synthesize it), you must validate it. Do not trust the label blindly.

-

1H NMR Diagnostic Peaks (DMSO-d6):

-

δ 1.30 (s, 9H): The tert-butyl group (singlet). This is your integration standard.

-

δ 1.45 (d, 3H): The methyl doublet of the propane chain.

-

δ 4.60 (q, 1H): The chiral proton next to the ether oxygen.

-

δ 9.30 (bs, 1H): The hydrazide -NH- proton (exchangeable).

-

-

Impurity Watch:

-

Unreacted Ester: Check for an ethyl triplet/quartet (δ 1.2/4.1).

-

Hydrazine: Ensure no residual hydrazine (toxic/unstable) remains.

-

Storage: Store at 2-8°C under inert gas. Hydrazides can oxidize slowly to diimides or hydrolyze if exposed to moisture.

References

-

Fluorochem Products. this compound Product Page. Fluorochem. Retrieved from

-

PubChem Compound Summary. 2-(4-tert-butylphenoxy)propanoic acid (Precursor Data). National Library of Medicine. Retrieved from

-

Akhtar, T. et al. (2009). 2-(4-Bromophenoxy)propanohydrazide.[2] Acta Crystallographica Section E. (Demonstrates the structural class and synthesis method). Retrieved from

-

Organic Syntheses. General Procedures for Hydrazide Formation. Org. Synth. (Standard reference for hydrazinolysis). Retrieved from

Sources

Methodological & Application

Application Note & Protocol: A Robust Method for the Cyclization of Phenoxy Propanohydrazides to Bio-relevant 1,2,4-Triazoles

Abstract & Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Prominent examples of commercial drugs containing this moiety include the antifungal agents Fluconazole and Itraconazole.[1] The remarkable stability and hydrogen bonding capability of the triazole ring allow it to act as a crucial pharmacophore, engaging with various biomolecular targets.[2]

This application note provides a detailed, field-proven protocol for the synthesis of 5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazole-3-thiols through the cyclization of substituted phenoxy propanohydrazides. The described methodology is a reliable and widely-used pathway that proceeds via a key dithiocarbazate intermediate. We will elucidate the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting, ensuring researchers can confidently replicate and adapt this synthesis for their specific drug discovery programs.

Principle of the Reaction

The synthesis is a two-step process starting from a phenoxy propanohydrazide.

-

Formation of Potassium Dithiocarbazate: The acid hydrazide is first reacted with carbon disulfide (CS₂) in the presence of alcoholic potassium hydroxide (KOH). The highly nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of CS₂, leading to the formation of a stable potassium dithiocarbazate salt.[3]

-

Cyclization to the Triazole Ring: The formed potassium salt is then subjected to dehydrative cyclization. This is typically achieved by refluxing the intermediate with an excess of hydrazine hydrate.[3][4] The process involves an intramolecular condensation reaction that results in the formation of the stable, five-membered 1,2,4-triazole ring, with the evolution of hydrogen sulfide gas often indicating the reaction's progress.[3]

Visualized Experimental Workflow

The overall synthetic strategy is depicted below, outlining the transformation from the starting ester to the final triazole product.

Caption: High-level workflow for the synthesis of 1,2,4-triazoles.

Detailed Experimental Protocols

4.1 Materials and Reagents

-

Substituted Ethyl 2-phenoxypropanoate (Starting Ester)

-

Hydrazine Hydrate (99%)

-

Ethanol (Absolute)

-

Potassium Hydroxide (KOH)

-

Carbon Disulfide (CS₂)

-

Hydrochloric Acid (HCl, concentrated)

-

Standard laboratory glassware, magnetic stirrer with heating, reflux condenser, and filtration apparatus.

4.2 Protocol Part A: Synthesis of 2-Phenoxypropanohydrazide (Compound III)

This preliminary step is necessary if the hydrazide is not commercially available. It involves the conversion of the corresponding ester to the hydrazide.[3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the starting ethyl 2-phenoxypropanoate (0.1 mol) in ethanol (100 mL).

-

Addition of Hydrazine: To this stirring solution, add hydrazine hydrate (0.15 mol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The resulting 2-phenoxypropanohydrazide is typically pure enough for the next step.

4.3 Protocol Part B: Synthesis of 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (Compound V)

This core protocol details the two-step conversion of the hydrazide to the final triazole product.

-

Preparation of Alcoholic KOH: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL) with gentle stirring. Cool the solution in an ice bath.

-

Formation of Dithiocarbazate Salt (Compound IV): To the cold alcoholic KOH solution, add the 2-phenoxypropanohydrazide (0.1 mol) synthesized in Part A. Stir until a clear solution is obtained. Add carbon disulfide (0.15 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.[3]

-

Stirring: After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours. A solid precipitate of the potassium dithiocarbazate salt will form.

-

Cyclization: To the flask containing the salt, add water (6 mL) and hydrazine hydrate (0.2 mol).[3]

-

Reflux: Fit the flask with a reflux condenser and heat the mixture gently in a water bath. Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (H₂S), which has a characteristic rotten egg smell (perform in a well-ventilated fume hood).[3]

-

Isolation of Crude Product: After the reaction is complete (cessation of H₂S evolution), cool the mixture to room temperature. Pour the contents into a beaker containing crushed ice and acidify carefully with concentrated HCl to a pH of ~5-6.

-

Filtration and Washing: The solid triazole product will precipitate out. Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol.

Reaction Mechanism and Causality

Understanding the mechanism is key to troubleshooting and optimizing the synthesis.

Caption: Key steps in the formation of the triazole ring.

-

Role of KOH: Potassium hydroxide is a strong base essential for two reasons. First, it deprotonates the dithiocarbamic acid intermediate, forming the stable potassium salt which can be easily handled.[5] Second, it facilitates the subsequent cyclization and dehydration steps.

-

Role of Carbon Disulfide: CS₂ provides the C=S moiety, which is the precursor for the thiol group at the 3-position of the triazole ring. It is a highly reactive electrophile that readily accepts the nucleophilic attack from the hydrazide.

-

Role of Hydrazine Hydrate: In the final cyclization step, hydrazine hydrate acts as a nitrogen source to complete the triazole ring, leading to the 4-amino substituted product, and facilitates the ring closure through condensation.

Characterization and Validation

The identity and purity of the synthesized triazole should be confirmed using standard analytical techniques:

-

Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.

-

FT-IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (around 3100-3300 cm⁻¹), C=N stretching of the triazole ring (around 1600 cm⁻¹), and C=S stretching (around 1250-1300 cm⁻¹). The disappearance of the hydrazide's C=O peak is a key indicator of reaction completion.

-

¹H-NMR (DMSO-d₆, δ ppm): Expect to see signals for the aromatic protons of the phenoxy group, the methylene (-CH₂-) and methine (-CH-) protons of the side chain, a broad singlet for the -NH₂ protons, and a characteristic downfield singlet for the thiol (-SH) proton, which is exchangeable with D₂O.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (M⁺ or M⁺+1 peak).

Data Summary & Expected Yields

The following table provides representative data for this class of synthesis, although actual yields may vary based on the specific substituents on the phenoxy ring.

| Starting Hydrazide Substituent (R) | Product Name | Typical Yield (%) | Reference Melting Point (°C) |

| H | 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | 75-85% | Varies |

| 4-Chloro | 4-Amino-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol | 70-80% | Varies |

| 4-Methyl | 4-Amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol | 78-88% | Varies |

| 2,4-Dichloro | 4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol | 65-75% | Varies |

References

- Lu, Y., et al. (2022). A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles. ISRES.

- SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.

- TIJER.org. (n.d.). Synthesis and Bioactivity of 1,2,4-Triazoles.

- ResearchGate. (2015). Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines.

- Chemical Communications (RSC Publishing). (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.

- Panda, K. C., Kumar, B. V. V. R., & Sahoo, B. M. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Research Journal of Pharmacy and Technology, 15(12), 5746-0.

- Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.

- Gupta, A., & Mishra, A. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Pure and Applied Microbiology, 11(2), 1067-1073.

- AL-Qadisiya Journal For Science. (2010). Synthesis 4-phenyl -1-alkyl-1,2,4-triazoline-5-one derived from D- fructose. 15(3).

- Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles.

- PMC. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity.

- PubMed. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains.

- Mahdavi, M., et al. (n.d.). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity.

- Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- ResearchGate. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review.

- MDPI. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives.

Sources

Application Notes and Protocols: Synthesis of Bio-active Hydrazone Derivatives from 2-(4-tert-butylphenoxy)propanohydrazide and Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Hydrazones in Medicinal Chemistry

Hydrazones, characterized by the azometine group (-NHN=CH-), are a pivotal class of organic compounds in the landscape of drug discovery and development.[1] Their synthesis, typically a straightforward condensation reaction between a hydrazide and an aldehyde or ketone, provides a versatile platform for generating diverse molecular architectures.[2][3] The resulting hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1] The 2-(4-tert-butylphenoxy)propanohydrazide scaffold, in particular, incorporates a bulky tert-butylphenoxy group which can influence the lipophilicity and steric profile of the final compounds, potentially enhancing their interaction with biological targets. The synthesis of hydrazones from this hydrazide with various aldehydes allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.

Reaction Mechanism: The Formation of a Hydrazone

The synthesis of a hydrazone from a hydrazide and an aldehyde proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4][5]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde. This step is often catalyzed by the presence of a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4]

-

Dehydration: The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable hydrazone product, characterized by a carbon-nitrogen double bond (C=N).[4]

The overall reaction is a reversible condensation, and the removal of water can drive the equilibrium towards the formation of the hydrazone.

Caption: Reaction mechanism for hydrazone formation.

General Reaction Conditions: A Comparative Overview

The reaction conditions for the synthesis of hydrazones can be varied to optimize yield and purity. Below is a table summarizing common conditions based on established literature for similar reactions. Researchers should consider these as starting points for the specific reaction between this compound and their aldehyde of choice.

| Parameter | Condition 1: Conventional Heating | Condition 2: Room Temperature Catalysis | Condition 3: Solvent-Free |

| Solvent | Ethanol, Methanol[1][6] | Aqueous-Ethanol[7] | None[8] |

| Catalyst | Glacial Acetic Acid (catalytic amount)[1][6] | Meglumine, Anthranilic Acids[7][9] | None or solid catalyst[8] |

| Temperature | Reflux (typically 78-80 °C for ethanol) | Room Temperature | Room Temperature or gentle heating |

| Reaction Time | 2-16 hours[1][6] | 30 minutes - 4 hours[7] | 5-30 minutes[8] |

| Work-up | Cooling and filtration, or pouring into ice-water[1][6] | Pouring into cold water and filtration[1] | Direct isolation of the product |

| Advantages | Well-established, reliable method. | Milder conditions, potentially higher yields.[7] | Environmentally friendly, rapid.[8] |

| Disadvantages | Longer reaction times, higher energy consumption. | Catalyst may need to be sourced. | May not be suitable for all substrates. |

Detailed Experimental Protocol: Synthesis of a 2-(4-tert-butylphenoxy)propanohydrazone Derivative

This protocol provides a generalized procedure for the synthesis of a hydrazone from this compound and a representative aldehyde using conventional heating with catalytic acid.

Materials:

-

This compound

-

Aldehyde of interest (e.g., 4-chlorobenzaldehyde)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

-

TLC developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 10-15 mL per gram of hydrazide).

-

Addition of Aldehyde: To this solution, add 1.0-1.1 equivalents of the desired aldehyde.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reaction: Attach a condenser to the flask and reflux the mixture with constant stirring for 3-6 hours.[1] The progress of the reaction should be monitored by TLC using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Product Isolation: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the hydrazone product will precipitate out of the solution.

-

Filtration and Washing: If a precipitate has formed, collect the solid product by suction filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Alternative Isolation: If no precipitate forms upon cooling, pour the reaction mixture into a beaker of cold water with stirring. The hydrazone product should precipitate. Collect the solid by filtration and wash with water.[1]

-

Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.

-

Characterization: Characterize the synthesized hydrazone using appropriate analytical techniques such as melting point, FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Experimental workflow for hydrazone synthesis.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction. | Increase reaction time, ensure adequate heating, or add a more effective catalyst. |

| Product is soluble in the reaction mixture. | Try pouring the reaction mixture into a larger volume of cold water to induce precipitation. | |

| Impure product | Unreacted starting materials present. | Ensure a 1:1 molar ratio of reactants. Wash the product thoroughly with a suitable solvent (e.g., cold ethanol). Recrystallization may be necessary. |

| Oily product instead of solid | Low melting point of the product or presence of impurities. | Try to triturate the oil with a non-polar solvent like hexane to induce solidification. Purification by column chromatography may be required. |

| Reaction does not proceed | Inactive aldehyde (e.g., sterically hindered). | Increase the amount of catalyst, use a more reactive aldehyde, or switch to a more forcing reaction condition (higher temperature, different solvent). |

References

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]

-

Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. [Link]

-

Hydrazone synthesis. Organic Chemistry Portal. [Link]

-

Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Publications. [Link]

-

Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. RSC Publishing. [Link]

-

Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Taylor & Francis Online. [Link]

-

Plausible mechanism of hydrazone formation reaction. ResearchGate. [Link]

-

Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. [Link]

-

Synthesis and Evaluation of Hydrazones. Alcrut group. [Link]

-

Unraveling Hydrazone Formation: A Dance of Molecules. Oreate AI Blog. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines. PMC. [Link]

-

Product Class 17: Hydrazones. Science of Synthesis. [Link]

-

Hydrazone. Wikipedia. [Link]

-

Controlled release of volatile aldehydes and ketones by reversible hydrazone formation - "Classical" profragrances are getting dynamic. ResearchGate. [Link]

-

Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery Scientific Society. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazone - Wikipedia [en.wikipedia.org]

- 4. Unraveling Hydrazone Formation: A Dance of Molecules - Oreate AI Blog [oreateai.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alcrut.com [alcrut.com]

- 7. tandfonline.com [tandfonline.com]

- 8. discoveryjournals.org [discoveryjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: 2-(4-tert-butylphenoxy)propanohydrazide as a Modular Scaffold in Agrochemical Discovery

Executive Summary

This application note details the technical utility of 2-(4-tert-butylphenoxy)propanohydrazide (CAS: 125096-56-2) as a high-value intermediate in the synthesis of mitochondrial electron transport (MET) inhibitors and sterol biosynthesis inhibitors.

While the tert-butylphenoxy moiety is a well-established pharmacophore in commercial acaricides (e.g., Fenazaquin, Pyridaben) and herbicides, the hydrazide functionality offers a distinct advantage: it serves as a "linchpin" for generating heterocyclic libraries (1,3,4-oxadiazoles, 1,2,4-triazoles) with enhanced metabolic stability and cuticle penetration properties. This guide provides optimized protocols for synthesizing this intermediate and deploying it to create bioactive agrochemical candidates.

Chemical Profile & Mechanistic Rationale[1][2][3][4]

Physicochemical Properties

| Property | Specification | Relevance to Agrochemistry |

| Chemical Name | This compound | Core Scaffold |

| Molecular Formula | C₁₃H₂₀N₂O₂ | -- |

| Molecular Weight | 236.31 g/mol | Ideal for "Lipinski-like" agro-rules (MW < 500) |

| LogP (Predicted) | ~2.8 - 3.2 | Optimal lipophilicity for foliar uptake and penetrating insect cuticles. |

| H-Bond Donors | 2 (NH, NH₂) | Facilitates binding to enzyme active sites (e.g., serine residues). |

The Pharmacophore "Tail"

The 4-tert-butylphenoxy group is a critical structural motif. In MET I inhibitors (acaricides), this lipophilic "tail" anchors the molecule within the hydrophobic pocket of NADH:ubiquinone oxidoreductase (Complex I). By utilizing the propanohydrazide linker rather than a simple ester or ether, researchers can introduce a chiral center (if using enantiopure 2-chloropropionate) and a rigid heterocyclic "head" to optimize binding affinity.

Synthetic Utility: Divergent Pathways

The hydrazide group allows for Divergent Oriented Synthesis (DOS) . From this single intermediate, three distinct classes of agrochemicals can be generated.

Pathway Visualization

The following diagram illustrates the transformation of the hydrazide into key bioactive heterocycles.

Caption: Divergent synthesis pathways from the hydrazide scaffold to bioactive heterocycles.

Experimental Protocols

Precursor Synthesis: The Hydrazide Formation

Before derivatization, the hydrazide must be synthesized from the parent ester.

Reagents: Ethyl 2-(4-tert-butylphenoxy)propionate, Hydrazine hydrate (80%), Ethanol (Abs).

-

Dissolution: Dissolve 0.05 mol of Ethyl 2-(4-tert-butylphenoxy)propionate in 50 mL of absolute ethanol.

-

Addition: Add 0.15 mol (excess) of hydrazine hydrate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

-

Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). The ester spot (

) should disappear; the hydrazide spot (

-

-

Isolation: Concentrate the solvent under reduced pressure to 20% volume. Cool to 0°C.

-

Purification: Filter the white precipitate. Recrystallize from ethanol/water.

Application Protocol: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiones

This protocol generates a thione-substituted oxadiazole, a moiety known for high antifungal activity (ergosterol biosynthesis inhibition).

Objective: Cyclization of the hydrazide using Carbon Disulfide (

Reagents:

-

This compound (10 mmol)

-

Carbon Disulfide (

) (15 mmol) -

Potassium Hydroxide (KOH) (10 mmol)

-

Ethanol (95%)

Workflow Diagram:

Caption: Step-by-step workflow for the cyclization of hydrazide to oxadiazole-2-thione.

Detailed Steps:

-

Preparation: Dissolve KOH (0.56 g, 10 mmol) in 20 mL ethanol. Add the hydrazide (2.36 g, 10 mmol) and stir until clear.

-

Addition: Cool the solution to 0–5°C in an ice bath. Add

(1.14 g, 15 mmol) dropwise over 15 minutes.-

Safety Note:

is highly flammable and toxic. Perform in a fume hood.

-

-

Reflux: Warm to room temperature, then reflux at 80°C for 6–8 hours. Hydrogen sulfide (

) gas will evolve (rotten egg smell); ensure the scrubber is active. -

Quench: Concentrate the solvent to half volume. Pour the residue into crushed ice water.

-

Precipitation: Acidify the solution carefully with dilute HCl to pH 2–3. A solid precipitate (the oxadiazole-2-thione) will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Validation & Quality Control

To ensure the integrity of the intermediate for downstream screening, the following QC parameters must be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN:H2O) | > 98.0% (Area %) |

| Identity (IR) | FTIR (KBr Pellet) | 3200-3300 |

| Identity (NMR) | ¹H NMR (DMSO- | |

| Solubility | Visual | Soluble in DMSO, DMF, MeOH; Insoluble in Water |

Note on Stability: Hydrazides are prone to oxidation. Store under nitrogen at 4°C. If the solid turns yellow, purify before use.

References

-

BenchChem. (2025).[4][5] Application Notes and Protocols for 2-(4-Hydroxyphenoxy)propanamide as a Pesticide Intermediate. Retrieved from

-

PubChem. (2025).[1] 2-(4-tert-butylphenoxy)propanoic acid (Precursor Data). CID 246868.[1] Retrieved from [1]

-

Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides. Retrieved from [2]

-

Organic Chemistry Portal. (2024). Synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles from Hydrazides. Retrieved from

-

Google Patents. (2016). Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol (Related Intermediate). CN105237363A.[6] Retrieved from

Sources

- 1. 2-(4-Tert-butylphenoxy)propanoic acid | C13H18O3 | CID 246868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. You are being redirected... [hit2lead.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN105237363A - Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Containing tert-Butylphenoxy Moieties

Introduction: The Strategic Role of the tert-Butylphenoxy Moiety in Antimicrobial Drug Design

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with diverse mechanisms of action. Phenolic compounds have long been recognized for their antimicrobial properties, and among these, derivatives containing the tert-butylphenoxy moiety have emerged as a particularly promising class of compounds. The bulky tert-butyl group provides a significant steric hindrance effect, which can modulate the compound's electronic properties and its interactions with biological targets. This steric shield can enhance the stability of the molecule, influence its lipophilicity, and play a crucial role in its mechanism of action, often by protecting the phenolic hydroxyl group and facilitating the formation of stable phenoxyl radicals that can disrupt microbial processes.[1]

This technical guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of agents incorporating the tert-butylphenoxy scaffold. We will delve into detailed, field-proven protocols for the synthesis of various classes of these compounds, explore their structure-activity relationships (SAR), and provide standardized methods for assessing their antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.

Core Synthetic Strategies and Mechanistic Insights

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, denature proteins, inhibit essential enzymes, and generate oxidative stress through the production of reactive oxygen species (ROS).[2][3] The presence of one or more tert-butyl groups on the phenoxy ring significantly influences these activities.

Mechanism of Action: The Role of Steric Hindrance

The tert-butyl groups, particularly when positioned ortho to the hydroxyl group, create a sterically hindered environment. This has two key consequences:

-

Enhanced Radical Stability: Upon donation of a hydrogen atom from the phenolic hydroxyl group to a radical species within the microbial cell, a phenoxyl radical is formed. The bulky tert-butyl groups stabilize this radical, preventing it from participating in deleterious chain reactions and enhancing its ability to terminate radical-propagating processes that are vital for microbial survival.

-

Modulation of Lipophilicity: The lipophilic nature of the tert-butyl group can enhance the compound's ability to partition into and disrupt the lipid bilayer of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

The following diagram illustrates the proposed mechanism of action for a sterically hindered phenol.

Caption: Proposed antimicrobial mechanism of tert-butylphenoxy compounds.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative antimicrobial agents containing the tert-butylphenoxy moiety. These protocols are designed to be self-validating, with expected characterization data provided.

Protocol 1: Synthesis of 1-((2,4-di-tert-butylphenoxy))-3-(dialkylamino)-2-propanol Derivatives

This class of compounds has demonstrated significant antibacterial and antifungal activity.[4][5] The synthesis involves a two-step process starting from 2,4-di-tert-butylphenol.

Workflow Diagram:

Caption: Synthetic workflow for 1-((2,4-di-tert-butylphenoxy))-3-(dialkylamino)-2-propanol derivatives.

Step 1: Synthesis of 1-(2,4-di-tert-butylphenoxy)-2,3-epoxypropane

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2,4-di-tert-butylphenol (0.1 mol) in epichlorohydrin (0.3 mol).

-

Addition of Base: Slowly add a solution of sodium hydroxide (0.12 mol) in water (20 mL) dropwise to the stirred reaction mixture at room temperature.

-

Reaction: After the addition is complete, heat the mixture to 80-90°C and maintain it at this temperature with vigorous stirring for 4-6 hours.

-

Work-up: After cooling to room temperature, add water (100 mL) and extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure epoxide.

Expected Characterization Data for 1-(2,4-di-tert-butylphenoxy)-2,3-epoxypropane:

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 7.3-6.8 (m, 3H, Ar-H), 4.3-3.9 (m, 2H, -O-CH₂-), 3.4-3.2 (m, 1H, -CH-O), 2.9-2.7 (m, 2H, epoxy-CH₂) |

| ¹³C NMR | δ (ppm): 154, 143, 136, 124, 123, 112 (Ar-C), 72 (-O-CH₂-), 50 (-CH-O), 45 (epoxy-CH₂) |

| IR (cm⁻¹) | ~3050 (C-H, aromatic), ~2960 (C-H, aliphatic), ~1250 (C-O, ether), ~915, 840 (epoxide ring) |

| MS (m/z) | [M]+ corresponding to the molecular weight of the product |

Step 2: Synthesis of 1-((2,4-di-tert-butylphenoxy))-3-(dialkylamino)-2-propanol

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 1-(2,4-di-tert-butylphenoxy)-2,3-epoxypropane (0.05 mol) in a suitable solvent such as ethanol or isopropanol (100 mL).

-

Addition of Amine: Add the desired dialkylamine (0.1 mol) to the solution.

-

Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent to obtain the final product.

Expected Characterization Data for 1-((2,4-di-tert-butylphenoxy))-3-(dimethylamino)-2-propanol:

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 7.3-6.8 (m, 3H, Ar-H), 4.1-3.9 (m, 1H, -CH-OH), 3.9-3.7 (m, 2H, -O-CH₂-), 2.7-2.4 (m, 2H, -N-CH₂-), 2.3 (s, 6H, -N(CH₃)₂) |

| ¹³C NMR | δ (ppm): 154, 143, 136, 124, 123, 112 (Ar-C), 72 (-O-CH₂-), 68 (-CH-OH), 61 (-N-CH₂-), 46 (-N(CH₃)₂) |

| IR (cm⁻¹) | ~3400 (O-H, broad), ~3050 (C-H, aromatic), ~2960 (C-H, aliphatic), ~1250 (C-O, ether) |

| MS (m/z) | [M+H]⁺ corresponding to the molecular weight of the product |

Protocol 2: Synthesis of tert-Butylphenoxy-Substituted Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are known for their broad spectrum of biological activities, including antimicrobial effects.[1][6][7][8][9] The synthesis is typically achieved through a Claisen-Schmidt condensation.

Workflow Diagram:

Caption: Synthetic workflow for tert-butylphenoxy-substituted chalcones.

General Procedure for Claisen-Schmidt Condensation:

-

Reaction Setup: In a round-bottom flask, dissolve the tert-butyl-hydroxyacetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (20-30 mL).

-

Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (40-50%) or potassium hydroxide, dropwise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Purification: Filter the solid product, wash with cold water until the washings are neutral, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Expected Characterization Data for a Representative tert-Butylphenoxy Chalcone:

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.0-7.2 (m, aromatic and vinylic protons), ~1.3 (s, tert-butyl protons) |

| ¹³C NMR | δ (ppm): ~190 (C=O), ~145-120 (aromatic and vinylic carbons), ~35 (quaternary C of tert-butyl), ~31 (CH₃ of tert-butyl) |

| IR (cm⁻¹) | ~1660 (C=O, conjugated ketone), ~1600 (C=C, aromatic and vinylic), ~980 (trans C-H bend) |

| MS (m/z) | [M]+ or [M+H]⁺ corresponding to the molecular weight of the product |

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of tert-butylphenoxy derivatives can be fine-tuned by strategic structural modifications.

-

Substitution on the Phenoxy Ring: The number and position of the tert-butyl groups are critical. Generally, 2,4-disubstitution provides a good balance of steric hindrance and lipophilicity.

-

The Nature of the Linker and Terminal Group: In the case of the aminopropanol derivatives, the nature of the dialkylamino group significantly impacts activity. Variations in the alkyl chain length and the introduction of cyclic amines can modulate the compound's interaction with microbial targets.

-

Substitution on Other Aromatic Rings: For chalcones and other multi-ring systems, the electronic nature of substituents on the other aromatic rings can influence the overall electron distribution and reactivity of the molecule, thereby affecting its antimicrobial activity. Electron-withdrawing groups have been shown to enhance the activity of some chalcones.

Protocols for Antimicrobial Evaluation

Standardized protocols are essential for the reliable assessment of the antimicrobial activity of newly synthesized compounds.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Workflow Diagram:

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Data Presentation:

The results of MIC testing should be presented in a clear and concise table.

| Compound | Microorganism | MIC (µg/mL) |

| Example 1 | Staphylococcus aureus | [Insert Data] |

| Example 1 | Escherichia coli | [Insert Data] |

| Example 2 | Candida albicans | [Insert Data] |

| ... | ... | ... |

Conclusion

The tert-butylphenoxy moiety represents a versatile and valuable scaffold in the design and synthesis of novel antimicrobial agents. The synthetic protocols and evaluation methods detailed in this guide provide a solid foundation for researchers to explore this chemical space further. A thorough understanding of the structure-activity relationships and the underlying mechanisms of action will be crucial in optimizing the potency and selectivity of these compounds, ultimately contributing to the development of new and effective treatments for infectious diseases.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 2,4-Di- tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antimicrobial, and Computational Evaluation of Novel Isobutylchalcones as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. repository.usmf.md [repository.usmf.md]

- 11. journalissues.org [journalissues.org]

- 12. Frontiers | 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 13. Purification and evaluation of 2, 4-di-tert butylphenol (DTBP) as a biocontrol agent against phyto-pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | MDPI [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-tert-butylphenoxy)propanohydrazide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-tert-butylphenoxy)propanohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed experimental protocols, and the scientific reasoning behind our recommendations to help you improve your yield and purity.

Synthesis Overview

The synthesis of this compound is typically achieved in a three-step sequence starting from 4-tert-butylphenol. This pathway involves the formation of a key carboxylic acid intermediate, which is then esterified and subsequently converted to the final hydrazide product. Each step presents unique challenges that can impact the overall yield and purity.

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered at each stage of the synthesis.

Part 1: Synthesis of 2-(4-tert-butylphenoxy)propanoic Acid

Question 1: My yield for the Williamson ether synthesis is consistently low (<70%). What are the most likely causes and how can I fix this?

Answer: Low yields in this step typically stem from four primary factors: incomplete deprotonation of the phenol, side reactions, inappropriate solvent choice, or insufficient reaction time/temperature.

-

Causality of Experimental Choices:

-

Base Selection: We recommend using a moderately strong base like anhydrous potassium carbonate (K₂CO₃). Stronger bases like sodium hydroxide can hydrolyze the 2-bromopropionic acid, leading to byproducts. K₂CO₃ is sufficient to deprotonate the weakly acidic 4-tert-butylphenol without promoting side reactions. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its surface area and reactivity.

-

Solvent: Acetone or methyl ethyl ketone (MEK) are excellent solvent choices. They are polar enough to dissolve the phenoxide salt but aprotic, which accelerates the Sₙ2 reaction. Protic solvents like alcohols can solvate the nucleophile (phenoxide), reducing its reactivity.

-

Temperature and Reaction Time: The reaction should be run at reflux to ensure a sufficient reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours. A common pitfall is premature workup.

-

-

Troubleshooting Steps:

-

Verify Reagent Quality: Ensure your 4-tert-butylphenol is pure and the K₂CO₃ is anhydrous. Moisture will quench the phenoxide.

-

Optimize Stoichiometry: Use a slight excess of the alkylating agent (2-bromopropionic acid, ~1.1 to 1.2 equivalents) and a larger excess of the base (2-3 equivalents) to ensure complete deprotonation and drive the reaction forward.

-

Monitor by TLC: Develop a TLC system (e.g., 7:3 Hexanes:Ethyl Acetate with a drop of acetic acid) to track the consumption of 4-tert-butylphenol. If the reaction stalls, consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction, converting the bromo- intermediate to the more reactive iodo- intermediate in situ.

-

Question 2: I'm struggling with the purification of the carboxylic acid. The workup gives me an oily product that is difficult to crystallize.

Answer: This is a common issue. The crude product often contains unreacted starting materials and byproducts. A robust acid-base extraction followed by proper crystallization is key.

-

Expert Insight on Workup:

-

After the reaction is complete, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

-

Perform an extraction with a basic aqueous solution (e.g., 1M NaOH or 1M K₂CO₃). Your desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving behind unreacted, non-acidic organic impurities (like any unreacted 4-tert-butylphenol, though it is weakly acidic).

-

Separate the layers. Wash the aqueous layer with fresh diethyl ether once or twice to remove any remaining neutral impurities.

-

Crucially, cool the aqueous layer in an ice bath before acidifying. Slowly add cold 2M HCl with vigorous stirring until the pH is ~2. The product will precipitate out. This slow, cold addition promotes the formation of larger, more easily filterable crystals.

-

If the product still oils out, you can extract the acidified aqueous solution with fresh ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude acid.

-

-

Crystallization Strategy:

-

The crude acid can often be crystallized from a mixed solvent system like hexanes/ethyl acetate or toluene. Dissolve the crude product in a minimum amount of the more soluble solvent (ethyl acetate or toluene) at an elevated temperature and then slowly add the less soluble solvent (hexanes) until turbidity persists. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Part 2: Esterification to Methyl 2-(4-tert-butylphenoxy)propanoate

Question 3: My Fischer esterification is stalling at ~60-70% conversion, even after prolonged reflux. How can I drive the reaction to completion?

Answer: Fischer esterification is an equilibrium-limited reaction.[1] To achieve high conversion, you must shift the equilibrium towards the products.

-

Driving the Equilibrium:

-

Water Removal: The most effective method is to remove the water byproduct as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene or cyclohexane) is highly effective. However, for a simple methanol esterification, this is less practical.

-

Use of Excess Alcohol: The simplest strategy is to use the alcohol reactant (methanol) as the solvent. Using a large excess (10-20 fold) will, by Le Châtelier's principle, push the equilibrium towards the ester.[2]

-

Increase Catalyst Loading: Ensure you are using a sufficient amount of acid catalyst, typically 3-5 mol% of concentrated sulfuric acid.

-

Consider an Alternative Method: If Fischer esterification remains problematic, convert the carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a non-equilibrium reaction and typically proceeds to completion with high yield.

-

| Parameter | Standard Fischer | Optimized Fischer | Acid Chloride Route |

| Reagents | Carboxylic Acid, Methanol, H₂SO₄ | Carboxylic Acid, Methanol, H₂SO₄ | Carboxylic Acid, SOCl₂, Methanol, Pyridine |

| Methanol | 3-5 equivalents | >10 equivalents (as solvent) | 1.2 equivalents |

| Temperature | Reflux (~65°C) | Reflux (~65°C) | 0°C to Room Temp |

| Byproduct | Water | Water | SO₂, HCl |

| Typical Yield | 60-80% | >95%[3] | >95% |

| Key Advantage | Simple, cheap reagents | High conversion | Fast, irreversible |

Caption: Comparison of esterification strategies.

Part 3: Hydrazinolysis to this compound

Question 4: The final hydrazinolysis step gives a low yield and a sticky solid that is hard to purify. What are the best practices for this reaction?

Answer: The conversion of an ester to a hydrazide is generally efficient, but yield and purity issues often arise from reaction conditions and product isolation.[4]

-

Optimizing the Reaction:

-

Solvent: Anhydrous ethanol is the preferred solvent. It readily dissolves both the ester and hydrazine hydrate.

-

Stoichiometry: Use a modest excess of hydrazine hydrate (e.g., 1.5 to 3 equivalents). A very large excess can make removal during workup difficult, while too little will lead to incomplete conversion.

-

Temperature: Refluxing in ethanol is typically sufficient to drive the reaction to completion, usually within 4-12 hours. Monitor by TLC until the ester spot has completely disappeared.

-

-

Purification Protocol:

-

After the reaction is complete, cool the mixture to room temperature. The product often begins to crystallize.

-

Reduce the solvent volume by about two-thirds using a rotary evaporator.

-

Pour the concentrated reaction mixture into a beaker of cold deionized water with stirring. The hydrazide product is typically insoluble in water and will precipitate as a solid. This step is crucial for removing excess hydrazine hydrate and any other water-soluble byproducts.

-

Stir the slurry for 30-60 minutes in an ice bath to complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound.

-

Caption: Troubleshooting logic for the final hydrazinolysis step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-tert-butylphenoxy)propanoic acid

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol (15.0 g, 100 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and acetone (150 mL).

-

Stir the suspension vigorously. Add 2-bromopropionic acid (16.8 g, 110 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction's progress by TLC (7:3 Hexanes:EtOAc + 1% AcOH).

-

After cooling to room temperature, filter the inorganic salts and wash the filter cake with acetone (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the oily residue in 150 mL of diethyl ether and transfer to a separatory funnel. Extract the organic layer with 1M K₂CO₃ solution (3 x 75 mL).

-

Combine the aqueous layers, wash with diethyl ether (1 x 50 mL), and then cool in an ice bath.

-

Carefully acidify the cold aqueous layer to pH 2 with cold 2M HCl. A white precipitate will form.

-

Collect the solid by vacuum filtration, wash with cold deionized water (3 x 50 mL), and dry under vacuum.

-

Expected Yield: 19-21 g (85-95%) of a white solid.[5]

Protocol 2: Synthesis of Methyl 2-(4-tert-butylphenoxy)propanoate

-

In a 250 mL round-bottom flask, dissolve 2-(4-tert-butylphenoxy)propanoic acid (11.1 g, 50 mmol) in methanol (100 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL, ~9 mmol) dropwise while stirring.

-

Equip the flask with a reflux condenser and heat the solution to reflux for 6 hours. Monitor by TLC (9:1 Hexanes:EtOAc) for the disappearance of the starting acid.

-

Cool the reaction to room temperature and neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the majority of the methanol via rotary evaporation.

-

Add 100 mL of ethyl acetate and 100 mL of water. Separate the layers.

-

Wash the organic layer with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a clear oil.

Protocol 3: Synthesis of this compound

-

To a 100 mL round-bottom flask, add methyl 2-(4-tert-butylphenoxy)propanoate (11.8 g, 50 mmol) and absolute ethanol (50 mL).

-

Add hydrazine hydrate (~64% solution, 4.7 mL, 100 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours. The product may begin to precipitate from the hot solution. Monitor by TLC until the starting ester is consumed.

-

Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

-

If precipitation is sparse, reduce the solvent volume by half and pour the mixture into 200 mL of ice-cold water to induce precipitation.

-

Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL).

-

Recrystallize the crude solid from hot ethanol to yield fine white needles.

References

-

Organic Syntheses. (n.d.). Procedure for Williamson Ether Synthesis-like conditions. Organic Syntheses. [Link]

-

PubChem. (n.d.). 2-(4-Tert-butylphenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

- European Patent Office. (n.d.). Process for the preparation of substituted phenoxy propanoic acids.

-

Đaković, M., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. [Link]

-

Đaković, M., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

-

Student Academic Success. (2025). Organic Reactions: Esterification & Transesterification. University of Alberta. [Link]

-

RSC Publishing. (2014). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Royal Society of Chemistry. [Link]

-

Gawlik-Będziak, M., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. MDPI. [Link]

-

Akhtar, T., et al. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. PubMed. [Link]

-